

Comparative Analysis of Allosteric HIV-1 Integrase Inhibitors (ALLINIs)

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Compound of Interest

Compound Name: *Hiv-IN-10*
Cat. No.: *B15135490*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of Allosteric HIV-1 Integrase Inhibitors (ALLINIs), a promising class of antiretroviral compounds. While this analysis aims to include **Hiv-IN-10**, a thorough search of available scientific literature and databases did not yield specific quantitative performance data for this particular compound. Therefore, this guide will focus on a comparative analysis of other well-characterized ALLINIs, providing a framework for understanding their mechanism of action and performance based on available experimental data.

ALLINIs represent a distinct class of HIV-1 integrase inhibitors that bind to a non-catalytic site, the so-called LEDGF/p75 binding pocket, on the integrase catalytic core domain (CCD).^{[1][2]} This allosteric binding induces aberrant multimerization of the integrase enzyme, leading to the disruption of multiple stages of the viral life cycle, primarily inhibiting the late stages of viral maturation.^{[3][4][5]} This mechanism is distinct from that of integrase strand transfer inhibitors (INSTIs), which target the enzyme's active site.

Performance Data of Representative ALLINIs

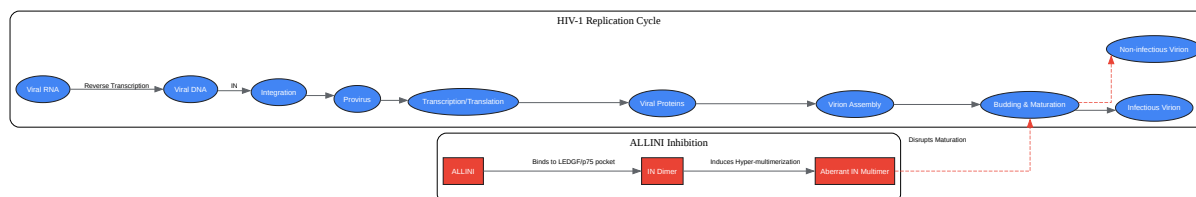
The following table summarizes the in vitro potency of several key ALLINIs based on reported experimental data. These values are critical for comparing the efficacy of these compounds in inhibiting viral replication and key enzymatic functions.

Compound	Antiviral Activity (EC50, nM)	IN-LEDGF/p75 Interaction (IC50, nM)	IN Multimerization (EC50, nM)	Cell Line / Virus Strain
BI-224436	4 - 15	90	~34	C8166 / HIV-1 HXB2, NL4-3
Pirmitegravir (STP0404)	0.41	N/A	147	Human PBMCs / HIV-1 NL4-3
GSK1264	Potent antiviral activity (specific EC50 not consistently reported in initial screens)	N/A	N/A	N/A
KF116	24	~5000	86	MT-4 cells / HIV-1 NL4-3
BI-D	89 (late phase)	N/A	N/A	HEK293T cells

N/A: Data not readily available in the searched sources.

Mechanism of Action: A Visual Representation

ALLINIs function by binding to the dimer interface of the HIV-1 integrase catalytic core domain (CCD), a site also utilized by the host protein LEDGF/p75. This binding event triggers a conformational change in the integrase enzyme, promoting its aberrant multimerization. This hyper-multimerization of integrase disrupts its normal function, particularly during the late stages of viral replication, leading to the formation of non-infectious virions.



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Caption: Mechanism of Action of Allosteric HIV-1 Integrase Inhibitors (ALLINIs).

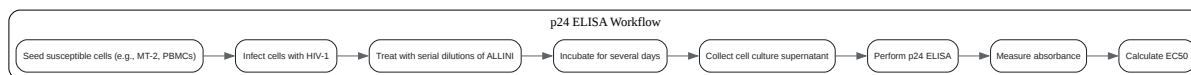
Experimental Protocols

The evaluation of ALLINIs involves a series of in vitro assays to determine their antiviral activity and their effect on the target enzyme, HIV-1 integrase.

Antiviral Activity Assay (p24 ELISA)

This assay quantifies the amount of HIV-1 p24 capsid protein, a biomarker for viral replication, in cell culture supernatants. A reduction in p24 levels in the presence of the inhibitor indicates antiviral activity.

Workflow:



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Caption: General workflow for determining antiviral activity using a p24 ELISA.

Detailed Methodology:

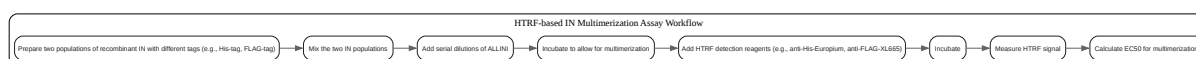
- Cell Culture: Susceptible cell lines (e.g., MT-2, TZM-bl) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs) are seeded in 96-well plates.
- Infection: Cells are infected with a laboratory-adapted or clinical isolate of HIV-1.
- Treatment: Immediately after infection, the cells are treated with a range of concentrations of the ALLINI compound. A no-drug control is also included.
- Incubation: The plates are incubated for a period of 4 to 7 days to allow for viral replication.
- Supernatant Collection: After incubation, the cell culture supernatant is harvested.
- p24 ELISA: The concentration of p24 antigen in the supernatant is quantified using a commercial or in-house enzyme-linked immunosorbent assay (ELISA) kit. This typically involves the following steps:
 - Coating a microplate with a capture antibody specific for p24.
 - Adding the cell supernatant to the wells.
 - Adding a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP).
 - Adding a substrate that produces a colorimetric or chemiluminescent signal in the presence of the enzyme.

- **Data Analysis:** The absorbance or luminescence is read using a plate reader. The 50% effective concentration (EC50), which is the concentration of the drug that inhibits viral replication by 50%, is calculated by fitting the data to a dose-response curve.

Integrase Multimerization Assay (HTRF-based)

This assay measures the ability of a compound to induce the multimerization of recombinant HIV-1 integrase. It often utilizes Homogeneous Time-Resolved Fluorescence (HTRF) technology, which detects the proximity of two differentially tagged integrase proteins.

Workflow:



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Caption: General workflow for an HTRF-based integrase multimerization assay.

Detailed Methodology:

- **Protein Preparation:** Two batches of purified, recombinant full-length HIV-1 integrase are prepared, each with a different affinity tag (e.g., 6xHis and FLAG).
- **Assay Setup:** The two tagged integrase proteins are mixed in an assay buffer in a microplate.
- **Compound Addition:** Serial dilutions of the ALLINI are added to the wells. A no-drug control is included.
- **Incubation:** The plate is incubated to allow the compound to induce multimerization of the integrase proteins.

- **Detection:** HTRF detection reagents are added. These are typically antibodies against each tag, conjugated to a FRET donor (e.g., Europium cryptate) and a FRET acceptor (e.g., XL665). If the integrase proteins are in close proximity due to multimerization, the donor and acceptor will be brought close enough for FRET to occur.
- **Signal Measurement:** The HTRF signal is measured using a compatible plate reader.
- **Data Analysis:** The 50% effective concentration (EC50) for multimerization, the concentration of the compound that induces 50% of the maximal multimerization signal, is determined from a dose-response curve.

Conclusion

ALLINIs represent a compelling class of antiretroviral agents with a unique mechanism of action that is complementary to existing therapies. The data presented for compounds such as BI-224436 and Pirmitegravir demonstrate their high potency in inhibiting HIV-1 replication. The primary mechanism of these compounds is the induction of aberrant integrase multimerization, which disrupts the late stages of the viral life cycle. Further research and the public dissemination of data for a wider range of ALLINIs, including **Hiv-IN-10**, will be crucial for a comprehensive comparative understanding and for advancing the clinical development of this promising class of inhibitors.

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